Ethofumesate carboxylic acid

Description

Contextualization of Ethofumesate (B166128) as a Parent Compound in Agricultural Science

Ethofumesate is a selective, systemic herbicide belonging to the benzofuran (B130515) family. regulations.gov It is utilized in agriculture to control a variety of annual grass and broadleaf weeds in several crops, including sugar beets, onions, and turf. nih.gov Its mode of action targets germinating weed seedlings, where it is absorbed by the emerging roots and shoots. eclipticcms.com This provides residual control for several weeks post-application. regulations.gov Ethofumesate's unique mechanism of action makes it a valuable tool in herbicide rotation programs aimed at managing weed resistance. regulations.gov

The effectiveness of ethofumesate is influenced by environmental factors such as soil moisture, which is necessary to activate the herbicide in the weed seedling layer of the soil. eclipticcms.comsbreb.org Its low water solubility and strong adsorption to soil particles mean it rarely leaches deep into the soil profile. eclipticcms.com

Identification and Significance of Ethofumesate Carboxylic Acid as a Key Environmental and Biological Transformation Product

Once introduced into the environment, parent pesticide compounds like ethofumesate undergo transformation, breaking down into various metabolites. One of the principal metabolites of ethofumesate is ethofumesate carboxylic acid. This transformation is a critical aspect of ethofumesate's environmental fate.

The formation of ethofumesate carboxylic acid occurs through biological and chemical processes in the soil and water. While ethofumesate itself may degrade, its metabolites can exhibit different properties, including persistence and mobility. For instance, studies on other herbicides have shown that their acidic metabolites can be more mobile and persistent than the parent compound, leading to their detection in ground and surface waters. The study of such metabolites is crucial for a comprehensive environmental risk assessment.

Research Imperatives for Understanding Metabolite Dynamics in Agroecosystems

The study of herbicide metabolites like ethofumesate carboxylic acid is a significant research imperative for several reasons. Understanding the dynamics of these transformation products within agroecosystems is essential for evaluating the long-term environmental impact of agricultural chemical use. data.govnih.gov

Research into metabolite dynamics helps to:

Assess Water Quality: Persistent and mobile metabolites can potentially leach into groundwater or be transported into surface water bodies, impacting water quality.

Inform Regulatory Decisions: A thorough understanding of the complete degradation pathway of a pesticide, including its major metabolites, is necessary for regulatory agencies to establish comprehensive safety guidelines and environmental protection standards. canada.ca

Table 1: Chemical Properties of Ethofumesate

| Property | Value |

|---|---|

| Chemical Formula | C13H18O5S |

| Molar Mass | 286.35 g/mol |

| IUPAC Name | (2-ethoxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate (B1217627) |

| Class | Benzofuranyl alkylsulfonate herbicide |

Source: nih.gov

Table 2: Key Research Findings on Herbicide Metabolites

| Research Focus | Key Finding | Implication |

|---|---|---|

| Environmental Fate | Some herbicide metabolites can be more persistent and mobile than the parent compound. kpu.ca | Necessitates monitoring of metabolites in soil and water to fully assess environmental contamination. |

| Agroecosystem Impact | Plant secondary metabolites, influenced by agricultural practices, play a role in plant-soil feedbacks and can affect crop yields. nih.gov | Understanding metabolite interactions can lead to more sustainable agricultural practices. |

| Degradation Pathways | The degradation of herbicides in soil is a complex process influenced by microbial activity, soil type, and environmental conditions. nih.gov | A detailed understanding of these pathways is crucial for predicting the environmental behavior of herbicides and their metabolites. |

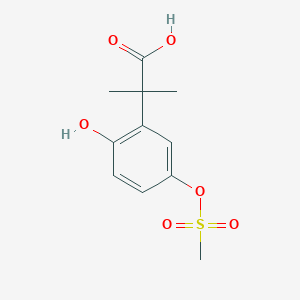

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxy-5-methylsulfonyloxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O6S/c1-11(2,10(13)14)8-6-7(4-5-9(8)12)17-18(3,15)16/h4-6,12H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTIAIHRXRNRNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=CC(=C1)OS(=O)(=O)C)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501021402 | |

| Record name | 2-[2-Hydroxy-5-(methanesulfonyloxy)phenyl-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formation and Biotransformation Pathways of Ethofumesate Carboxylic Acid

Enzymatic and Microbial Degradation Mechanisms in Environmental Matrices

In environmental settings such as soil and water, the breakdown of ethofumesate (B166128) into its carboxylic acid derivative is primarily driven by microbial activity. The rate and pathway of this degradation are influenced by various soil properties, including organic matter content, pH, and the specific microbial populations present. researchgate.netjst.go.jp The degradation process often follows biphasic first-order kinetics, characterized by a rapid initial phase followed by a slower one. researchgate.net

Oxidative Dealkylation Processes

A primary step in the microbial degradation of ethofumesate in soil is oxidative dealkylation. researchgate.net This biochemical reaction involves enzymes produced by soil microorganisms that cleave the ethoxy group from the ethofumesate molecule. This process is a crucial initial transformation that leads toward the eventual formation of more polar metabolites, including the carboxylic acid analog. researchgate.net

Ring Opening Transformations

Following initial modifications like dealkylation, the benzofuranyl ring structure of ethofumesate metabolites can undergo cleavage. In soil, oxidative processes are expected to initiate ring opening, which directly leads to the formation of the carboxylic acid analog, specifically identified as (γ-(2-hydroxy-5-methanesulfonyl-oxy-phenyl)-isobutyric acid). researchgate.net This transformation represents a significant step in the breakdown of the herbicide's core structure.

Role of Specific Microbial Consortia in Degradation Kinetics

The kinetics of ethofumesate degradation are heavily dependent on the composition and activity of the soil's microbial consortia. researchgate.net Different soil types harbor distinct microbial populations, which explains the variability in degradation rates observed in different studies. For instance, degradation is generally faster in soils with higher organic matter and clay content, such as medium silty loam, compared to lighter soils like loamy sand. jst.go.jppjoes.com This is attributed to a more favorable environment for microbial activity. researchgate.net The half-life (DT50) of ethofumesate can vary significantly, with reported values ranging from approximately 20 to over 100 days, depending on these soil characteristics and environmental conditions. pjoes.com

Table 1: Degradation Half-Life (DT50) of Ethofumesate in Different Soil Types

| Soil Type | DT50 (Days) | Reference |

| Medium Silty Loam | 20.2 (±0.72) | pjoes.com |

| Heavy Loamy Sand | 31.3 (±0.91) | pjoes.com |

| Sandy Loam (Initial Phase) | 14.54 - 20.42 | researchgate.netresearchgate.net |

| Silty Clay Loam (Initial Phase) | 10.09 - 13.00 | researchgate.netresearchgate.net |

This table presents data on the time it takes for 50% of the initial ethofumesate residue to dissipate in different soil environments under laboratory and field conditions.

Metabolic Pathways in Botanical Systems

Plants metabolize ethofumesate as a detoxification mechanism. The herbicide is absorbed primarily through the shoots and roots and then undergoes a series of biochemical transformations. pjoes.comregulations.gov

Hydroxylation Reactions Leading to Carboxylic Acid Formation

Within plant tissues, the metabolic pathway of ethofumesate involves dealkylation of the ethoxy side-chain and hydroxylation at the 2-position of the molecule. researchgate.net This process yields key intermediate metabolites, including ethofumesate-2-hydroxy (B3342609) (NC 8493) and ethofumesate lactone (NC 9607). researchgate.netregulations.gov Further metabolism of these intermediates leads to the formation of ethofumesate carboxylic acid (NC 20645). researchgate.net This sequence of reactions transforms the relatively lipophilic parent compound into more water-soluble and less phytotoxic substances.

Table 2: Key Metabolites of Ethofumesate in Plants

| Metabolite Name | Metabolite Code | Formation Step |

| Ethofumesate-2-hydroxy | NC 8493 | Dealkylation and Hydroxylation |

| Ethofumesate lactone (2-keto) | NC 9607 | Oxidation |

| Ethofumesate carboxylic acid | NC 20645 | Further metabolism/ring opening |

This table outlines the primary metabolites formed during the breakdown of ethofumesate within plant systems.

Conjugation of Ethofumesate Carboxylic Acid with Endogenous Plant Compounds (e.g., sugars, amino acids)

Once formed, ethofumesate carboxylic acid, along with other metabolites containing reactive groups, can undergo conjugation. researchgate.neteurl-pesticides.eueurl-pesticides.eu This is a common Phase II detoxification strategy in plants where xenobiotic molecules are covalently bonded to endogenous compounds like sugars (e.g., glucose) or amino acids. eurl-pesticides.eueurl-pesticides.euunl.edu This process increases the water solubility of the metabolite, which facilitates its transport and sequestration within the plant, often in the vacuole, effectively neutralizing its potential toxicity. researchgate.netunl.edu The keto metabolite of ethofumesate may also undergo ring-opening to form an isobutyric acid derivative, which is then also conjugated. researchgate.net

Intra-plant Translocation and Sequestration Research

The movement and storage of herbicidal compounds and their metabolites within a plant are critical factors influencing their efficacy and the plant's tolerance mechanisms. Research into the intra-plant translocation and sequestration of ethofumesate and its metabolites, including ethofumesate carboxylic acid, provides insights into its systemic behavior.

Studies utilizing radiolabeled ethofumesate have been instrumental in tracking its path following absorption. The primary site of ethofumesate uptake is the foliage. cambridge.orgresearchgate.net Once absorbed, the parent compound, ethofumesate, generally exhibits limited movement. researchgate.net For instance, in sugarbeets, no translocation of ¹⁴C-ethofumesate was observed out of the treated leaves. cambridge.orgresearchgate.net This lack of significant movement of the parent compound is considered a potential tolerance mechanism in certain species. cambridge.org

However, the metabolites of ethofumesate, which are formed relatively quickly within the plant, can be more mobile. cambridge.org Ethofumesate is known to be metabolized in plants into several compounds, including its 2-hydroxy and 2-oxo derivatives, as well as methanesulfonic acid. researchgate.net Ethofumesate carboxylic acid is also recognized as a metabolite. epa.govnih.gov

Research on various turfgrass species, including annual bluegrass, creeping bentgrass, and perennial ryegrass, demonstrated that while the parent ethofumesate was not detected in untreated parts of the plant, its radiolabeled metabolites were translocated. cambridge.orgcambridge.org Fourteen days after treatment, the total translocation of these metabolites accounted for 2.2% to 5.8% of the absorbed radioactivity, with creeping bentgrass showing the highest level of translocation. cambridge.org This suggests that once ethofumesate is broken down, its byproducts, likely including the more water-soluble carboxylic acid form, can move within the plant's vascular systems.

In sugarbeets, when the herbicide is applied to the soil, both ethofumesate and its metabolites are absorbed by the roots and translocated upwards to the foliage in the xylem (acropetal translocation). researchgate.net However, these compounds did not accumulate in the roots or hypocotyls, and no downward (basipetal) translocation from the leaves to other plant parts was observed. researchgate.net The absence of detectable ethofumesate residues in sugar beet leaves and roots at harvest may be attributed to the enzymatic conversion of the parent compound into metabolites and their subsequent conjugation with endogenous plant molecules like sugars or amino acids. researchgate.net

While direct and detailed studies focusing exclusively on the translocation and sequestration pathways of ethofumesate carboxylic acid are not extensively documented, the existing research on its parent compound and general metabolites provides a foundational understanding. The data collectively suggest that while ethofumesate itself is largely immobile, its metabolites, including potentially ethofumesate carboxylic acid, possess a degree of mobility and are subject to the plant's metabolic and transport processes.

Interactive Data Table: Research Findings on Ethofumesate and Metabolite Translocation

| Plant Species | Application Method | Compound(s) Studied | Translocation Findings | Reference(s) |

| Sugarbeet | Foliar | ¹⁴C-Ethofumesate | No translocation out of the treated leaf. | cambridge.org, researchgate.net |

| Sugarbeet | Soil | Ethofumesate and its metabolites | Acropetal translocation from roots to foliage; no basipetal translocation. No accumulation in roots or hypocotyls. | researchgate.net |

| Annual Bluegrass | Foliar | ¹⁴C-Metabolites | 2.2% of absorbed radioactivity translocated after 14 days. | cambridge.org |

| Creeping Bentgrass | Foliar | ¹⁴C-Metabolites | 5.8% of absorbed radioactivity translocated after 14 days. | cambridge.org |

| Perennial Ryegrass | Foliar | ¹⁴C-Metabolites | 2.2% of absorbed radioactivity translocated after 14 days. | cambridge.org |

| Redroot Pigweed | Foliar | ¹⁴C-Ethofumesate | Translocated to untreated leaf tissue; basipetal translocation to stem and root. | researchgate.net |

| Common Lambsquarter | Foliar | ¹⁴C-Ethofumesate | Translocated to untreated leaf tissue; basipetal translocation to stem and root. | researchgate.net |

Abiotic Transformation and Degradation of Ethofumesate Carboxylic Acid

Photodegradation Kinetics and Mechanisms

The transformation of chemical compounds by light, or photodegradation, is a crucial process in determining their environmental persistence. For ethofumesate (B166128) carboxylic acid, specific data on its photolytic behavior is largely absent from scientific literature.

Aqueous Photolysis Pathways and Product Identification

Surface Photolysis in Soil and Sediment Matrices

The behavior of ethofumesate carboxylic acid under sunlight when adsorbed to soil and sediment particles is another critical aspect of its environmental fate that is currently under-researched. The degradation of the parent ethofumesate in soil is known to be a biphasic process, with initial rapid degradation followed by a slower phase, and half-lives can vary significantly from a few weeks to several months depending on soil characteristics. researchgate.netresearchgate.net However, the contribution of photolysis to this degradation and the specific kinetics for the carboxylic acid metabolite on soil surfaces have not been quantified.

Influence of Environmental Variables on Degradation Rates

The rate at which chemical compounds degrade in the environment is significantly influenced by various factors, including temperature, pH, and redox potential.

Effects of Temperature Regimes on Chemical Degradation

Temperature plays a crucial role in the degradation kinetics of pesticides. For the parent ethofumesate, degradation in soil is slower in cold and dry conditions compared to warm and moist conditions. researchgate.net Studies on other carboxylic acids have shown that thermal decomposition can occur at elevated temperatures, leading to the formation of various products. nih.govrsc.org However, specific studies detailing the Arrhenius relationship and the effect of different temperature regimes on the degradation rate of ethofumesate carboxylic acid are lacking.

Impact of pH and Redox Potential

The pH of the surrounding medium can influence the ionization state and, consequently, the reactivity and degradation of ionizable compounds like carboxylic acids. While general principles suggest that the speciation of carboxylic acids is pH-dependent, which can affect their adsorption and degradation, no specific studies were found that investigated the impact of pH on the degradation of ethofumesate carboxylic acid. nih.gov

Similarly, the redox potential of the environment, which indicates its tendency to accept or donate electrons, can be a critical factor in the transformation of organic compounds. Reducing conditions, often found in anaerobic sediments and groundwater, can lead to different degradation pathways compared to oxidizing environments. Research on other organic pollutants has demonstrated the importance of redox potential in their environmental fate. nih.gov However, there is no available data on how varying redox potentials might affect the persistence and transformation of ethofumesate carboxylic acid.

Role of Soil Moisture Content in Transformation Dynamics

Soil moisture is a fundamental driver of abiotic degradation processes for many chemical compounds in the soil matrix, primarily by facilitating hydrolysis and influencing the availability of the compound for other chemical reactions. While specific research focusing exclusively on the abiotic degradation of ethofumesate carboxylic acid as a function of soil moisture is limited, general principles of soil chemistry and findings related to the parent compound, ethofumesate, as well as other acidic herbicides, provide a framework for understanding these dynamics.

Higher soil moisture levels generally increase the rate of hydrolysis, a key abiotic degradation pathway for many pesticides and their metabolites. Water molecules act as a reactant in the cleavage of chemical bonds, and increased water content enhances the contact between the chemical and water, thereby promoting degradation. For instance, the degradation of the parent compound, ethofumesate, has been observed to be faster under moist conditions compared to dry and cold conditions. pjoes.com It is plausible that ethofumesate carboxylic acid would exhibit similar behavior, with its carboxylic acid functional group potentially being susceptible to further transformation reactions that are facilitated by the presence of water.

Conversely, very low soil moisture can significantly retard abiotic degradation. In dry soils, water is less available to act as a solvent and reactant, and the mobility of the chemical is restricted, reducing its contact with reactive sites on soil particles. This can lead to increased persistence of the metabolite in the soil.

The interplay between soil moisture and other soil properties, such as pH and organic matter content, further complicates the transformation dynamics. Soil moisture can influence soil pH, which in turn can catalyze or inhibit hydrolysis reactions. For many organic acids, their dissociation and, consequently, their reactivity and sorption behavior are pH-dependent.

Table 1: Hypothesized Influence of Soil Moisture on Abiotic Degradation of Ethofumesate Carboxylic Acid

| Soil Moisture Level | Hypothesized Effect on Abiotic Degradation Rate | Primary Mechanisms |

| High (Field Capacity) | Enhanced | Increased hydrolysis; greater molecular mobility leading to more contact with reactive soil components. |

| Moderate | Optimal for many processes | Balance between sufficient water for hydrolysis and adequate aeration for potential oxidative processes. |

| Low (Drought Conditions) | Reduced | Limited water availability for hydrolysis; reduced molecular diffusion and contact with reactive sites. |

Further research incorporating detailed laboratory and field studies is necessary to precisely quantify the abiotic transformation rates of ethofumesate carboxylic acid under varying soil moisture regimes. Such studies would be invaluable for developing more accurate environmental fate models and for refining risk assessments associated with the use of ethofumesate.

Information on the Environmental Fate of Ethofumesate Carboxylic Acid is Not Currently Available

A comprehensive review of available scientific literature and environmental data sources reveals a significant gap in the specific information required to detail the environmental fate and transport dynamics of ethofumesate carboxylic acid. While this compound is a known transformation product of the widely used herbicide ethofumesate, specific studies detailing its persistence, degradation, and movement in soil and water are not publicly accessible.

Regulatory documents from agencies such as the U.S. Environmental Protection Agency (EPA) and Canada's Pest Management Regulatory Agency (PMRA) acknowledge ethofumesate carboxylic acid (also referred to as NC 20645) as a residue of concern. regulations.govcanada.ca Its potential presence in drinking water is a consideration in risk assessments of the parent compound, ethofumesate. regulations.govcanada.ca This highlights the importance of understanding its environmental behavior.

However, detailed quantitative data on the following critical aspects of ethofumesate carboxylic acid's environmental fate, as requested, could not be located:

Dissipation kinetics in diverse soil types: Specific studies on the rate at which ethofumesate carboxylic acid breaks down in different soil environments, such as sandy loam or silty clay loam, are not available. While data exists for the parent compound, ethofumesate, it is not scientifically valid to assume the same dissipation rates for its metabolite. researchgate.netresearchgate.net

Half-life in aerobic and anaerobic soil conditions: There is no available data to determine the half-life of ethofumesate carboxylic acid in soils with and without the presence of oxygen. This information is crucial for assessing its persistence in various terrestrial environments.

Aqueous metabolism and degradation: Information on the breakdown of ethofumesate carboxylic acid in water and sediment is not present in the reviewed literature.

Detection in surface water and groundwater: While regulatory bodies express concern about its potential presence in water sources, specific monitoring data detailing its detection in surface and groundwater is not readily available in the public domain. regulations.govcanada.ca

Sorption, adsorption, and desorption characteristics: The extent to which ethofumesate carboxylic acid binds to soil particles, a key factor in determining its mobility and potential for leaching, has not been documented in the available literature.

Environmental Fate and Transport Dynamics of Ethofumesate Carboxylic Acid

Sorption, Adsorption, and Desorption Characteristics

Interactions with Soil Organic Matter Content

The sorption of organic compounds to soil is a pivotal process influencing their mobility and bioavailability. For many herbicides, a positive correlation exists between the organic carbon content of the soil and the extent of adsorption. nih.gov This relationship is also observed for the parent compound, ethofumesate (B166128), where adsorption of its enantiomers shows a positive correlation with soil organic carbon content (r = 0.856, P = 0.015). nih.gov

The amount of organic matter in the soil, therefore, is expected to be a critical factor in the retention of ethofumesate carboxylic acid. Higher organic matter content generally leads to increased sorption, which in turn reduces the concentration of the compound in the soil solution and limits its potential for leaching.

Adsorption Mechanisms on Clay Minerals and Organoclays

Clay minerals, with their large surface areas and charged surfaces, are another crucial sink for organic contaminants in soil. The adsorption of pesticides onto clay minerals is influenced by the type of clay, its surface charge, and the chemical properties of the pesticide. Common clay minerals in soil include kaolinite (B1170537) and montmorillonite. nih.gov

Specific studies detailing the adsorption isotherms of ethofumesate carboxylic acid on different clay minerals are scarce. However, research on the parent compound, ethofumesate, demonstrates the potential for significant interaction. The use of organoclays—clay minerals modified with organic cations—has been shown to dramatically increase the sorption of ethofumesate. researchgate.net This enhanced adsorption is attributed to the modified surface properties of the organoclays, which can more effectively bind organic molecules like ethofumesate.

For acidic compounds like ethofumesate carboxylic acid, the pH of the soil solution is a master variable controlling adsorption to clay minerals. At a pH below the acid dissociation constant (pKa) of the carboxylic acid group, the molecule will be predominantly in its neutral form, which can be adsorbed through mechanisms like hydrogen bonding. Above the pKa, the molecule will be anionic, and its adsorption to negatively charged clay surfaces will be limited by electrostatic repulsion. However, cation bridging can facilitate the adsorption of anionic forms to clay surfaces. Studies on other weak organic acids have shown that sorption can be strongly related to the presence of positively charged oxide surfaces on clays, suggesting ligand exchange and cation bridging as potential mechanisms. nih.gov

The table below summarizes the expected influence of soil properties on the adsorption of ethofumesate carboxylic acid, based on general principles and findings for related compounds.

| Soil Component | Expected Influence on Adsorption of Ethofumesate Carboxylic Acid | Primary Interaction Mechanisms (Hypothesized) |

| Soil Organic Matter | Increased adsorption with higher organic matter content. | Hydrogen bonding, van der Waals forces, potential for cation bridging. |

| Clay Minerals (e.g., Kaolinite, Montmorillonite) | Adsorption influenced by clay type and soil pH. Generally lower adsorption compared to organic matter, especially at higher pH. | Hydrogen bonding (neutral form), cation bridging (anionic form), ligand exchange. |

| Organoclays | Significantly enhanced adsorption compared to unmodified clays. | Hydrophobic interactions, partitioning into the organic phase of the clay. |

Implications for Environmental Mobility and Bioavailability

The interactions of ethofumesate carboxylic acid with soil organic matter and clay minerals have direct consequences for its environmental mobility and bioavailability. Mobility refers to the potential of the compound to move through the soil profile, primarily through leaching with water. Bioavailability relates to the fraction of the compound that is accessible to soil organisms for uptake and potential degradation or toxic effects. nih.gov

High sorption to soil particles leads to lower concentrations of ethofumesate carboxylic acid in the soil solution, thereby reducing its mobility and the risk of it leaching into groundwater. nih.gov Conversely, in soils with low organic matter and clay content, the compound is likely to be more mobile. The addition of materials with high adsorption capacity, such as organoclays, has been shown to be highly effective in reducing the leaching of the parent compound, ethofumesate, through soil columns. nih.govresearchgate.net This suggests a similar strategy could be effective for its carboxylic acid metabolite.

Advanced Analytical Methodologies for Research on Ethofumesate Carboxylic Acid

Comprehensive Sample Preparation Strategies

Effective sample preparation is a critical prerequisite for the accurate analysis of ethofumesate (B166128) carboxylic acid. This involves the development of robust extraction protocols, thorough cleanup procedures to remove interfering substances, and, in many cases, derivatization to enhance analytical response.

Development of Extraction Protocols for Complex Environmental and Biological Matrices (e.g., soil, plant tissues, water)

The extraction of ethofumesate carboxylic acid and its parent compound from diverse matrices such as garlic, onion, and sugar beet has been successfully achieved through a multi-step process. An analytical method for determining total ethofumesate residues involves analyzing the sum of ethofumesate, 2-keto-ethofumesate (a precursor to the carboxylic acid form), and open-ring-2-keto-ethofumesate, including their conjugated forms. The initial extraction is followed by partitioning with hexane (B92381) and a sodium hydroxide (B78521) (NaOH) solution. nih.gov

For broader applications, particularly for acidic herbicides in fruit and vegetable matrices, the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method has proven effective. mdpi.com This approach is often preceded by an alkaline hydrolysis step, which is crucial for breaking down conjugates that may have formed between the analyte and matrix components. mdpi.com For water samples, solid-phase extraction (SPE) is a common and effective technique for isolating and concentrating acidic herbicides. nih.govnih.gov

Cleanup and Purification Techniques for Interferent Removal

Following extraction, cleanup is essential to remove co-extracted matrix components that can interfere with the final analysis. For the analysis of ethofumesate and its metabolites, a silica (B1680970) gel cartridge is employed for the cleanup of the hexane layer. nih.gov In the case of the aqueous layer containing the metabolites, a hydrolysis step using hydrochloric acid (HCl) is performed to release conjugated forms before further cleanup. nih.gov

Solid-phase extraction (SPE) is a widely used cleanup technique for pesticide residue analysis in soil and water samples. researchgate.net Various SPE sorbents can be utilized depending on the specific matrix and interferents. For instance, a weak anion exchange SPE procedure has been developed for the recovery of perfluorinated carboxylic acids from aqueous samples. nih.gov Other cleanup methods for pesticide analysis include steam distillation, partitioning, sweep co-distillation, and coagulation, each suited for different types of pesticides and matrices. researchgate.net

Derivatization Approaches for Enhanced Analytical Sensitivity and Selectivity

Derivatization is a chemical modification technique employed to improve the analytical properties of a compound, particularly for gas chromatography (GC) analysis. For carboxylic acids like ethofumesate carboxylic acid, which are polar and may exhibit poor chromatographic behavior, derivatization is often necessary. chromforum.org This process can increase the volatility of the analyte by eliminating polar functional groups. youtube.com

Common derivatization methods for carboxylic acids include:

Esterification: This involves converting the carboxylic acid to its corresponding ester, for example, a methyl ester. epa.govnih.gov This is a widely used technique in the analysis of fatty acids. chromforum.org

Amidation: This method transforms the carboxylic acid into an anilide derivative, which can be readily detected by GC. nih.gov

Silylation: This technique introduces a silyl (B83357) group into the molecule, replacing active hydrogens in carboxylic acid and hydroxyl groups. youtube.comchromforum.org

The choice of derivatization reagent is critical. For example, in the analysis of total ethofumesate residues, acetic anhydride (B1165640) is used to convert open-ring-2-keto-ethofumesate to 2-keto-ethofumesate after hydrolysis. nih.gov For perfluorinated carboxylic acids, diphenyl diazomethane (B1218177) has been used for rapid derivatization. nih.gov For liquid chromatography (LC) analysis, derivatization can also be employed to attach a fluorescent tag to the molecule, thereby significantly enhancing detection sensitivity.

Chromatographic Separation Techniques

Chromatography is the cornerstone of modern analytical chemistry, enabling the separation and quantification of individual components within a complex mixture. Both gas chromatography and liquid chromatography are employed in the analysis of ethofumesate carboxylic acid and related compounds.

Gas Chromatography (GC) Coupled Systems

Gas chromatography, particularly when coupled with tandem mass spectrometry (GC-MS/MS), is a powerful technique for the determination of total ethofumesate residues. nih.gov An analytical method has been developed and validated for the analysis of ethofumesate, 2-keto-ethofumesate, and open-ring-2-keto-ethofumesate in various food matrices with low limits of detection (0.0005 mg/kg for all analytes). nih.gov The use of a fused-silica capillary column is common in the GC analysis of derivatized herbicides. epa.gov

For the analysis of volatile carboxylic acids, GC with flame ionization detection (GC-FID) is also a viable option. nih.gov However, for many non-volatile carboxylic acids, derivatization is a prerequisite for successful GC analysis. chromforum.org

| Parameter | GC-MS/MS Method for Ethofumesate Residues nih.gov |

| Analytes | Ethofumesate (ET), 2-keto-ethofumesate (KET), open-ring-2-keto-ethofumesate (OKET) and its conjugate |

| Matrices | Garlic, Onion, Sugar Beet |

| Extraction | Partitioning with hexane and NaOH solution |

| Cleanup | Silica gel cartridge |

| Derivatization | Acetic anhydride for conversion of OKET to KET |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| LOD | 0.0005 mg/kg |

| Recoveries | 94-113% |

This table summarizes the key parameters of a validated GC-MS/MS method for the determination of total ethofumesate residues.

Liquid Chromatography (LC) Based Methods

Liquid chromatography, especially when coupled with tandem mass spectrometry (LC-MS/MS), is the predominant technique for the analysis of acidic herbicides and phytohormones. mdpi.com Ultra-high-performance liquid chromatography (UHPLC) coupled to MS/MS offers a rapid and sensitive method for the simultaneous quantification and confirmation of numerous acidic compounds in fruit and vegetable samples. mdpi.com

For the analysis of acidic herbicides in water, direct injection using an LC-MS/MS system is possible, providing excellent sensitivity and selectivity. The choice of the LC column is critical for achieving good separation. A C8 reversed-phase column with gradient elution has been used for the separation of carboxylic acid derivatives. Dynamic high-performance liquid chromatography (HPLC) has also been employed to study the stereolability of ethofumesate metabolites. researchgate.net

| Parameter | LC-MS/MS Method for Acidic Herbicides mdpi.com |

| Technique | Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) |

| Analytes | 27 acidic herbicides and 8 phytohormones |

| Matrices | Cucumber, Orange |

| Extraction | Modified QuEChERS with alkaline hydrolysis |

| Mobile Phase A | 1% acetic acid and 5% methanol (B129727) in water |

| Mobile Phase B | 1% acetic acid in methanol |

| Column Temperature | 30 °C |

This table outlines the parameters for a UHPLC-MS/MS method developed for the analysis of acidic herbicides in produce.

Advanced Spectrometric Detection and Quantification

The accurate detection and quantification of ethofumesate carboxylic acid, a key metabolite of the herbicide ethofumesate, are crucial for environmental monitoring and toxicological research. Advanced spectrometric techniques offer the sensitivity and specificity required for these demanding analyses.

Tandem Mass Spectrometry (MS/MS) for Trace Analysis

Tandem mass spectrometry (MS/MS), often coupled with gas chromatography (GC-MS/MS) or liquid chromatography (LC-MS/MS), is a powerful tool for the trace analysis of ethofumesate and its metabolites, including ethofumesate carboxylic acid. nih.govresearchgate.netnih.govnih.gov This technique provides a high degree of sensitivity and selectivity by utilizing two stages of mass analysis. In the first stage, the parent ion of the target analyte is selected. This ion then undergoes collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second stage. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and matrix interference, allowing for the detection of analytes at very low concentrations. researchgate.net

For instance, a GC-MS/MS method was developed for the determination of total ethofumesate residues, which includes the parent compound and its metabolites like 2-keto-ethofumesate, by converting them into a single analyzable form. nih.gov The use of electrospray ionization (ESI) with LC-MS/MS has further enhanced sensitivity, enabling the analysis of total lipid extracts. nih.gov The robustness of LC-MS/MS methods makes them suitable for analyzing various environmental samples, including surface water, groundwater, and drinking water, for trace levels of carboxylic acids. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Definitive Identification and Unknown Metabolite Profiling

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are instrumental in the definitive identification of known metabolites and the characterization of unknown metabolites of ethofumesate. nih.govresearchgate.netmdpi.com Unlike standard MS, which provides nominal mass, HRMS can determine the elemental composition of a molecule from its exact mass, significantly increasing confidence in compound identification.

When coupled with liquid chromatography (LC-HRMS), this technique is particularly effective for screening complex samples for a wide range of compounds without the need for specific reference standards for every potential metabolite. For example, an ion chromatography (IC) coupled with quadrupole-orbitrap (Q-Orbitrap) HRMS method was established for the determination of various halogenated carboxylic acids in drinking water, demonstrating the power of HRMS for both quantitative detection and semi-targeted screening. nih.gov This capability is crucial for identifying novel degradation products or metabolites of ethofumesate carboxylic acid in environmental or biological systems. The use of techniques like atmospheric pressure chemical ionization (APCI) in conjunction with MS can further aid in the identification of derivatives. capes.gov.br

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Novel Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel metabolites. nih.govhyphadiscovery.commdpi.comyoutube.com While MS techniques provide information on molecular weight and elemental composition, NMR provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the determination of its precise three-dimensional structure.

Advanced 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Total Correlation Spectroscopy (TOCSY), are particularly powerful for elucidating the complex structures of metabolites. princeton.edu These methods reveal correlations between different nuclei (e.g., ¹H and ¹³C) within a molecule, providing connectivity information that is essential for piecing together its structure. princeton.edu For instance, HMBC experiments can identify couplings between protons and carbons separated by two or three bonds, which is crucial for identifying the structural environments of carboxylic acid groups in complex organic molecules. princeton.edu While challenges such as the need for relatively pure samples exist, advancements in NMR technology, including high-field magnets and cryogenic probes, have significantly improved sensitivity, enabling the analysis of smaller sample quantities. nih.govhyphadiscovery.com

Method Validation and Quality Assurance in Research Applications

To ensure the reliability and comparability of research data on ethofumesate carboxylic acid, rigorous method validation and quality assurance procedures are essential. These processes confirm that an analytical method is suitable for its intended purpose.

Rigorous Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. d-nb.infoeuropa.eu The LOD is often defined as the concentration that produces a signal-to-noise ratio of 3:1, while the LOQ corresponds to a ratio of 10:1. semanticscholar.org

Various approaches can be used to determine LOD and LOQ, including methods based on the signal-to-noise ratio, the standard deviation of the response and the slope of the calibration curve, or through the analysis of fortified blank samples. d-nb.inforesearchgate.net For instance, in one study, the LOD and LOQ for ethofumesate were calculated and then experimentally verified. semanticscholar.org In another, the LODs for halogenated carboxylic acids were in the range of 0.50-2.5 μg/L, with LOQs ranging from 1.7-8.3 μg/L. nih.gov The determination of these limits is crucial for ensuring that the analytical method is sensitive enough for the specific research application, such as monitoring trace levels in environmental samples. researchgate.net

Assessment of Recovery, Accuracy, and Precision in Diverse Research Samples

The assessment of recovery, accuracy, and precision is fundamental to validating an analytical method for use with diverse research samples. researchgate.netsemanticscholar.orgresearchgate.netresearchgate.net

Recovery refers to the efficiency of the extraction process, indicating the proportion of the analyte that is successfully recovered from the sample matrix. It is typically determined by analyzing spiked samples, where a known amount of the analyte is added to a blank matrix. nih.gov

Accuracy describes the closeness of a measured value to the true value. It is often assessed through recovery studies and the analysis of certified reference materials. nih.govresearchgate.net For example, a method for determining total ethofumesate residues was validated with recoveries ranging from 94-113%. nih.gov

Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). semanticscholar.orgnih.gov For instance, a validated method for ethofumesate analysis reported RSD values of less than 6%. nih.gov

These parameters are evaluated across different concentration levels and in various matrices to ensure the method's robustness and reliability for real-world applications. researchgate.netusgs.govnih.gov

Application of Isotope-Labeled Standards in Fate and Metabolism Studies

The elucidation of the environmental fate and metabolic pathways of herbicide degradation products is critical for a comprehensive understanding of their ecological impact. For ethofumesate carboxylic acid, a significant metabolite of the herbicide ethofumesate, isotope-labeled standards are indispensable tools in conducting precise and quantitative research. The use of radioisotopes, such as Carbon-14 (¹⁴C), allows for the meticulous tracking of the molecule through various environmental compartments and biological systems.

Isotope labeling provides a definitive method for tracing the transformation of the parent compound, ethofumesate, into its metabolites and following their subsequent degradation. In plant metabolism studies, the application of ¹⁴C-labeled ethofumesate enables researchers to identify and quantify the full spectrum of metabolites, including ethofumesate carboxylic acid. These studies are crucial for determining the potential for residue accumulation in crops and understanding the biochemical processes involved in detoxification.

In soil, the fate of ethofumesate and its metabolites is complex, influenced by microbial activity, soil type, and environmental conditions. The use of ¹⁴C-labeled compounds is paramount in unraveling these complex interactions. Through laboratory and field studies employing radiolabeled standards, researchers can track the rate of degradation, identify key transformation products like ethofumesate carboxylic acid, and quantify the extent of mineralization to ¹⁴CO₂ or the formation of bound residues.

Detailed Research Findings

Research employing isotope-labeling techniques has provided significant insights into the metabolic fate of ethofumesate, leading to the formation of ethofumesate carboxylic acid in both plants and soil.

In Plants: Studies on sugar beets have demonstrated that ethofumesate undergoes metabolic transformation, including dealkylation at the ethoxy side-chain and hydroxylation. These processes result in the formation of several metabolites, one of which is ethofumesate carboxylic acid. The use of ¹⁴C-ethofumesate allows for the accurate measurement of the distribution and concentration of these metabolites within the plant tissues.

In Soil: The degradation of ethofumesate in soil environments is primarily a biological process mediated by microorganisms. Oxidative dealkylation has been identified as a key initial step in the degradation pathway, which leads to the formation of the corresponding carboxylic acid analogue. The rate of this transformation and the subsequent degradation of ethofumesate carboxylic acid are influenced by factors such as soil moisture, temperature, and microbial population density. Radiolabeling studies are essential to quantify the half-life of these compounds and to understand the potential for leaching or long-term persistence in the soil matrix.

Ecological and Biochemical Research on Ethofumesate Carboxylic Acid Non Toxicological Aspects

Role of Ethofumesate (B166128) Carboxylic Acid in Environmental Biogeochemical Cycling

Ethofumesate carboxylic acid is primarily introduced into the environment as a transformation product of the parent herbicide, ethofumesate. nih.gov The biogeochemical cycling of this metabolite is therefore intrinsically linked to the environmental fate of ethofumesate.

The parent compound, ethofumesate, is characterized as having moderate to high mobility in soil, with its persistence being influenced by factors such as soil type and the presence of vegetation. nih.govherts.ac.uk For instance, the half-life of ethofumesate in bare soil has been reported to be around 51 days, whereas in turfgrass, it is significantly shorter at 3 days. nih.gov In texturally diverse soils, the dissipation of ethofumesate has been observed to follow biphasic first-order kinetics, with varying half-lives in the initial and later phases. researchgate.net Specifically, in sandy loam soil, the average half-life was 14.54 days initially and 51.83 days in the later phase, while in silty clay loam, it was 10.09 and 71.42 days, respectively. researchgate.net

Ethofumesate is stable to hydrolysis at neutral and alkaline pH but can form its hydroxy analogue at pH 5. nih.gov Photolysis in water is a significant degradation pathway, with a half-life of approximately 31 hours. nih.gov Given that ethofumesate carboxylic acid is a product of ethofumesate's degradation, its presence and concentration in soil and water are directly dependent on these transformation rates of the parent compound. nih.gov The mobility of ethofumesate suggests a potential for its metabolites, including ethofumesate carboxylic acid, to be transported within the soil profile and potentially reach groundwater systems. herts.ac.ukresearchgate.net The ultimate fate of ethofumesate carboxylic acid in the environment involves further degradation by soil microorganisms, a process that is crucial for its removal from terrestrial and aquatic ecosystems.

Table 1: Half-life of Ethofumesate in Different Soil Conditions

| Soil Condition | Half-life (days) | Reference |

|---|---|---|

| Bare Soil | 51 | nih.gov |

| Turfgrass | 3 | nih.gov |

| Sandy Loam (Initial Phase) | 14.54 | researchgate.net |

| Sandy Loam (Later Phase) | 51.83 | researchgate.net |

| Silty Clay Loam (Initial Phase) | 10.09 | researchgate.net |

| Silty Clay Loam (Later Phase) | 71.42 | researchgate.net |

Transformation in Non-Target Organisms: Metabolic Pathways and Fate (Excluding Toxicity)

The transformation of ethofumesate in non-target organisms is a key process influencing its environmental persistence and the formation of metabolites like ethofumesate carboxylic acid. This transformation is primarily enzymatic, often leading to detoxification and increased polarity of the compound, which facilitates its excretion.

In general, the metabolism of pesticides in non-target organisms proceeds in two main phases. Phase I involves oxidation, reduction, or hydrolysis, often catalyzed by cytochrome P450 monooxygenases (CYPs), to introduce or expose functional groups. nih.gov Phase II consists of the conjugation of these modified compounds with endogenous molecules such as sugars or amino acids, further increasing their water solubility. nih.gov

While specific studies on the metabolic pathways of ethofumesate to ethofumesate carboxylic acid in a wide range of non-target environmental organisms are limited, research on human liver microsomes provides valuable insights into the potential enzymatic reactions involved. These studies have identified ethofumesate-2-hydroxy (B3342609) as a major metabolite, with its formation being catalyzed by CYP2C19 and CYP3A4. researchgate.net It is plausible that similar enzymatic machinery in soil microorganisms and aquatic organisms is responsible for the initial hydroxylation of ethofumesate. Subsequent oxidation of the hydroxy group would then lead to the formation of ethofumesate carboxylic acid.

The process of biodegradation by soil microbiota is a critical fate pathway for many herbicides. mdpi.com Microorganisms in the soil can utilize pesticides as a source of carbon and energy, breaking them down into simpler, non-toxic compounds. mdpi.com The transformation of ethofumesate to its carboxylic acid derivative is a step in this microbial degradation process. Further metabolism by microbial communities would likely involve the cleavage of the ether and ester bonds and the opening of the benzofuran (B130515) ring structure.

Table 2: Key Enzymes and Metabolites in Ethofumesate Transformation

| Organism/System | Key Enzymes | Major Metabolites Identified | Reference |

|---|---|---|---|

| Human Liver Microsomes | CYP2C19, CYP3A4 | Ethofumesate-2-hydroxy | researchgate.net |

| Environmental Samples | Not specified | Ethofumesate carboxylic acid, Ethofumesate-2-hydroxy, Ethofumesate-2-keto | nih.gov |

Enantioselective Studies of Ethofumesate Carboxylic Acid Isomers in Environmental Processes

Ethofumesate is a chiral compound, meaning it exists as two non-superimposable mirror images called enantiomers. nih.govcsic.es It is common for the enantiomers of a chiral pesticide to exhibit different biological activities and to be degraded at different rates in the environment. juniperpublishers.com

A comprehensive study on the enantioselective behavior of ethofumesate in agricultural soils revealed that while the R-enantiomer of ethofumesate showed greater herbicidal activity, the adsorption, degradation, and leaching of the two enantiomers in soil were not significantly different. csic.esnih.gov The degradation of both enantiomers in soil was found to be slow, with a half-life greater than 60 days, and occurred at similar rates. csic.esnih.gov This lack of enantioselectivity in the environmental fate of the parent ethofumesate in soil is a significant finding. csic.esnih.gov

However, studies on the metabolism of ethofumesate in human liver microsomes have demonstrated enantioselectivity. The inhibition of the enzyme CYP2C19 by ethofumesate was found to be enantioselective, with the (-)-enantiomer being a more potent inhibitor than the (+)-enantiomer. nih.govresearchgate.net This indicates that biological systems can interact differently with the enantiomers of ethofumesate.

Direct research on the enantioselective behavior of ethofumesate carboxylic acid in environmental processes is currently scarce. It is possible that the transformation of ethofumesate to its carboxylic acid metabolite could be an enantioselective process, leading to an enrichment of one enantiomer of the metabolite in the environment. Furthermore, the subsequent degradation of the ethofumesate carboxylic acid enantiomers themselves could also be stereoselective. For instance, studies on other chiral herbicides and their acidic metabolites, such as diclofop-methyl (B104173) and its metabolite diclofop, have shown that the degradation of the acid metabolite in soil is enantioselective. nih.gov Future research focusing specifically on the enantiomers of ethofumesate carboxylic acid is needed to fully understand their environmental behavior and fate.

Table 3: Enantioselectivity in Ethofumesate Processes

| Process | Compound | Enantioselectivity Observed | Finding | Reference |

|---|---|---|---|---|

| Degradation in Soil | Ethofumesate | No | Degradation rates of R- and S-enantiomers are similar. | csic.esnih.gov |

| Adsorption in Soil | Ethofumesate | No | Adsorption of R- and S-enantiomers is similar. | csic.esnih.gov |

| Leaching in Soil | Ethofumesate | No | Leaching of R- and S-enantiomers is similar. | csic.esnih.gov |

| CYP2C19 Inhibition | Ethofumesate | Yes | (-)-enantiomer is a more potent inhibitor. | nih.govresearchgate.net |

Future Research Directions and Emerging Areas

Development of Predictive Models for Environmental Fate and Transformation of Ethofumesate (B166128) Carboxylic Acid

The development of robust predictive models is crucial for understanding and forecasting the environmental behavior of ethofumesate carboxylic acid. Future research in this area will likely focus on several key aspects.

One promising avenue is the application of machine learning algorithms, such as Support Vector Machines (SVMs), to create predictive platforms. usda.govnih.gov These models can be trained on existing experimental data for various chemical compounds to predict the biodegradability and toxicity of new or less-studied molecules like ethofumesate carboxylic acid. usda.govnih.gov By inputting the chemical structure, typically as a SMILES code, these in silico systems can provide an initial assessment of the compound's persistence and potential risks in the environment without the need for extensive and time-consuming laboratory experiments. nih.gov

Another important area of research is the development of environmental fate models that consider the specific physicochemical properties of ethofumesate carboxylic acid. This involves creating a "chemical space" defined by equilibrium partition coefficients between air, water, and octanol (B41247) (Kow, Kaw, and Koa). nih.govnih.gov By mapping the sensitivity of the model to various input parameters, researchers can better understand how factors like mode of emission and degradability influence the compound's distribution in different environmental compartments such as soil, water, and sediment. nih.govnih.gov These models can help to identify the key parameters that drive the environmental fate of ethofumesate carboxylic acid and highlight areas where more precise experimental data is needed.

Furthermore, future models should aim to be more comprehensive by integrating data on both environmental fate and biological toxicity. usda.gov Platforms like BiodegPred are emerging that merge computational methods to predict both aspects, offering a more holistic risk prognosis. usda.govnih.gov For ethofumesate carboxylic acid, this would involve not only predicting its persistence and mobility but also its potential effects on various organisms.

Table 1: Key Parameters for Predictive Environmental Fate Models

| Parameter | Description | Relevance to Ethofumesate Carboxylic Acid |

| SMILES Code | A linear notation representing the 2D structure of a molecule. | Input for machine learning models to predict biodegradability and toxicity. nih.gov |

| Kow, Kaw, Koa | Equilibrium partition coefficients between octanol-water, air-water, and octanol-air. | Defines the "chemical space" to model environmental partitioning. nih.govnih.gov |

| DT50 | The time it takes for 50% of the compound to degrade. | A key indicator of persistence in soil and water. |

| Metabolic Pathways | The biochemical routes of transformation in organisms. | Important for predicting the formation and subsequent fate of metabolites. |

Research into Unidentified or Minor Transformation Products

While the major transformation products of the parent herbicide ethofumesate, such as 2-hydroxy-2,3-dihydro-3,3-dimethyl-5-benzofuranyl methanesulfonate (B1217627) and 2,3-dihydro-3,3-dimethyl-2-oxo-5-benzofuranyl methanesulfonate, are known, there is a need for further research into unidentified or minor transformation products, including those that may arise from ethofumesate carboxylic acid itself. federalregister.govfederalregister.gov

The metabolic pathways of ethofumesate can be stereoselective, meaning that different enantiomers of the compound may be metabolized at different rates and potentially produce different minor metabolites. nih.gov Studies using chiral high-performance liquid chromatography (HPLC) have shown that the metabolism of ethofumesate enantiomers can vary between species, suggesting that the profile of minor transformation products could also differ depending on the biological system. nih.gov

Application of Omics Technologies (e.g., metabolomics, proteomics) to Elucidate Metabolic Networks Involving Ethofumesate Carboxylic Acid

Omics technologies, such as metabolomics, proteomics, and transcriptomics, offer powerful tools to investigate the complex metabolic networks that are affected by or involved in the transformation of ethofumesate carboxylic acid.

Metabolomics can be used to profile a wide range of endogenous and exogenous chemicals in biological samples, providing a snapshot of the metabolic state of an organism in response to exposure to a compound like ethofumesate carboxylic acid. nih.gov By identifying perturbations in metabolic pathways, such as mitochondrial energy metabolism, fatty acid metabolism, and amino acid metabolism, researchers can gain insights into the mechanisms of action and potential effects of the compound. nih.gov High-resolution metabolomics (HRM) is a particularly powerful approach that can detect thousands of chemicals, helping to identify specific biomarkers of exposure and effect. nih.gov

Proteomics, the large-scale study of proteins, can complement metabolomics by identifying changes in protein expression that are associated with exposure to ethofumesate carboxylic acid. This can help to pinpoint the specific enzymes and other proteins that are involved in its metabolism and detoxification.

Transcriptomics, which analyzes the complete set of RNA transcripts in a cell, can reveal how ethofumesate carboxylic acid affects gene expression. Studies have shown that some carboxylic acids can have a major impact on the abundance of nucleus-encoded transcripts, affecting functional categories such as photosynthesis, cell wall integrity, and stress responses. nih.gov By studying the transcriptomic response to ethofumesate carboxylic acid, it may be possible to identify the signaling pathways that are activated and the genes that are regulated in response to its presence.

Integrating data from these different omics technologies can provide a comprehensive, systems-level understanding of how organisms interact with and respond to ethofumesate carboxylic acid. nih.govhh-ra.org This knowledge is essential for assessing its potential risks and for developing strategies to mitigate any adverse effects.

Exploration of Novel Analytical Technologies for High-Throughput and In Situ Monitoring

The development of novel analytical technologies is essential for the efficient and effective monitoring of ethofumesate carboxylic acid in the environment and in biological systems. Two key areas of research are high-throughput screening (HTS) and in situ monitoring.

High-throughput screening allows for the rapid testing of a large number of samples, which is crucial for large-scale environmental monitoring programs and for screening for potential biological effects. nih.govnih.gov HTS methods can be used to analyze the concentration of ethofumesate carboxylic acid in numerous soil and water samples, or to assess its impact on a wide range of organisms or cellular systems. nih.gov This can help to identify hotspots of contamination and to prioritize areas for further investigation.

In situ monitoring techniques enable the real-time measurement of chemical compounds directly in their natural environment, without the need for sample collection and transportation to a laboratory. usda.govusda.gov Surface-enhanced Raman spectroscopy (SERS) is a promising technology for the in situ and real-time monitoring of pesticide residues on and in fresh produce. usda.govusda.gov This technology could potentially be adapted to monitor ethofumesate carboxylic acid in various environmental compartments, providing valuable data on its persistence and transport. The development of portable and robust in situ sensors would revolutionize our ability to track the environmental fate of this compound.

Table 2: Emerging Analytical Technologies for Ethofumesate Carboxylic Acid

| Technology | Application | Potential Advantage |

| High-Throughput Screening (HTS) | Rapid analysis of many samples for concentration or biological effects. | Enables large-scale monitoring and risk assessment. nih.govnih.gov |

| Surface-Enhanced Raman Spectroscopy (SERS) | In situ and real-time detection of pesticide residues. | Provides immediate data on environmental concentrations without lab analysis. usda.govusda.gov |

| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Comprehensive profiling of metabolites in biological samples. | Can identify unknown transformation products and biomarkers of exposure. nih.gov |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation and quantification of enantiomers. | Allows for the study of stereoselective metabolism and fate. nih.gov |

Research on the Influence of Climate Change Parameters on Transformation Dynamics

Climate change is expected to have a significant impact on the environmental fate and transformation of pesticides, including ethofumesate and its carboxylic acid metabolite. hh-ra.org Key climate change parameters such as rising temperatures and altered precipitation patterns can influence the degradation, transport, and bioavailability of these compounds in the environment. nih.gov

Increased temperatures can accelerate the rate of microbial degradation of pesticides in the soil, but they can also increase their volatilization, leading to greater atmospheric transport. nih.govnih.gov Changes in soil moisture due to altered precipitation patterns will also affect degradation rates, as microbial activity is highly dependent on moisture levels. nih.gov Furthermore, extreme weather events, such as heavy rainfall, can lead to increased runoff of pesticides from agricultural fields into surface waters.

Elevated atmospheric carbon dioxide (CO2) concentrations can also influence the transformation of herbicides. nih.govparc.ca Higher CO2 levels can alter the growth and physiology of plants, which may in turn affect their ability to take up and metabolize herbicides. nih.govparc.ca Some studies have shown that elevated CO2 can decrease the efficacy of certain herbicides, although the effects can be species-specific and depend on the herbicide's mode of action. parc.ca

Future research should focus on understanding the complex interactions between climate change parameters and the transformation dynamics of ethofumesate carboxylic acid. This will require a combination of laboratory experiments under controlled conditions and field studies in different climatic zones. The results of this research will be critical for predicting how the environmental risks associated with ethofumesate and its metabolites may change in a warming world and for developing sustainable weed management strategies for the future. hh-ra.org

Q & A

Basic Research Questions

Q. What experimental methods are recommended for identifying and quantifying Ethofumesate carboxylic acid in environmental or biological matrices?

- Methodology : Use chromatographic techniques such as HPLC or GC-MS for quantification, coupled with sample preparation steps like liquid-liquid extraction or solid-phase extraction to isolate the compound. Confirm structural identity via FT-IR spectroscopy (carbonyl stretch at ~1700 cm⁻¹) and NMR (characteristic carboxyl proton signal at δ 10–13 ppm) . For environmental samples, validate recovery rates using spiked matrices and internal standards.

Q. How can Ethofumesate carboxylic acid be synthesized in a laboratory setting?

- Methodology : Ethofumesate carboxylic acid is typically derived via hydrolysis of its ester precursor (e.g., Ethofumesate). Perform alkaline hydrolysis using NaOH or KOH in aqueous ethanol under reflux, followed by acidification with HCl to precipitate the carboxylic acid. Monitor reaction progress via TLC or pH titration. Purify via recrystallization or column chromatography .

Q. What analytical techniques are suitable for assessing the purity of synthesized Ethofumesate carboxylic acid?

- Methodology : Combine melting point determination (compare with literature values) with HPLC purity analysis (C18 column, UV detection at λ ~254 nm). Confirm functional groups using FT-IR and ¹³C NMR (carboxyl carbon resonance at δ ~170–185 ppm). Calculate neutralization equivalents via titration with standardized NaOH to validate stoichiometry .

Advanced Research Questions

Q. How should researchers design experiments to evaluate Ethofumesate carboxylic acid’s soil activation and mobility under varying environmental conditions?

- Methodology : Conduct soil column studies to assess leaching potential, using radiolabeled Ethofumesate carboxylic acid to track distribution. Vary soil pH (4–8) and organic matter content to measure sorption coefficients (Kd). Simulate rainfall activation by applying controlled irrigation and quantify herbicide availability via LC-MS. Compare results with tillage-based activation methods .

Q. What strategies can resolve contradictions in Ethofumesate carboxylic acid’s reported efficacy across different weed species?

- Methodology : Perform dose-response assays under controlled greenhouse conditions, testing rates from 1.5–7.5 pt/A (sub-lethal to full rates). Use nonlinear regression models to calculate ED₅₀ values. Analyze species-specific metabolic pathways (e.g., cytochrome P450 activity) via enzyme inhibition assays or RNA sequencing to identify detoxification mechanisms .

Q. How can the sorption and diffusion behavior of Ethofumesate carboxylic acid in polymeric membranes be characterized for environmental remediation applications?

- Methodology : Adapt dialysis-based steady-state mass transfer experiments (e.g., Neosepta-AMH membranes). Measure partition coefficients (Ψ) and diffusivity (D) under varying pH and ionic strength. Use UV-Vis or HPLC to quantify solute concentrations. Model data with Fick’s law to predict transport kinetics .

Q. What mechanistic insights can be gained by studying Ethofumesate carboxylic acid’s interactions with biological targets, such as plant enzymes?

- Methodology : Employ molecular docking simulations to predict binding affinity with acetolactate synthase (ALS) or other target enzymes. Validate via enzyme inhibition assays (IC₅₀ determination) and isothermal titration calorimetry (ITC) to quantify thermodynamic parameters. Compare with structural analogs (e.g., bioisosteres like tetramic acids) to assess pharmacophore requirements .

Q. How do sub-lethal concentrations of Ethofumesate carboxylic acid influence non-target organisms in agroecosystems?

- Methodology : Conduct microcosm studies with soil microbiota, measuring ATP production or CO₂ evolution as metabolic indicators. For aquatic organisms, perform Daphnia magna acute toxicity tests (OECD 202 guidelines). Use metabolomics to identify stress biomarkers (e.g., glutathione levels) .

Notes on Contradictions and Research Gaps

- Activation Reliability : Evidence highlights inconsistent herbicide activation due to variable rainfall . Researchers should explore adjuvant formulations to enhance soil retention or co-apply with chloroacetamide herbicides for synergistic effects.

- Bioisostere Design : While carboxylic acid bioisosteres (e.g., squaric acids, hydroxamic acids) are well-studied in drug design , their application in herbicide optimization remains underexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.